5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and thiophene-2-carboxylic acid.
Formation of Intermediate: The phenol is reacted with a suitable alkylating agent to form 4-chloro-3,5-dimethylphenoxy methyl intermediate.
Cyclization: The intermediate is then reacted with thiophene-2-carboxylic acid hydrazide under cyclization conditions to form the oxadiazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to convert the oxadiazole ring to other heterocyclic systems.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is used in the synthesis of various organic materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives:
Similar Compounds: Examples include 5-phenyl-1,2,4-oxadiazole and 5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Uniqueness: The presence of the thiophene and chloro-dimethylphenoxy groups imparts unique biological activities and chemical properties to the compound.
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-6-11(7-10(2)14(9)16)19-8-13-17-15(18-20-13)12-4-3-5-21-12/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJQHBLYQVIAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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